molecular formula C8H17NS B13257455 4-(Propan-2-ylsulfanyl)piperidine

4-(Propan-2-ylsulfanyl)piperidine

Cat. No.: B13257455
M. Wt: 159.29 g/mol
InChI Key: DDFLPQUWAAQVNB-UHFFFAOYSA-N
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Description

4-(Propan-2-ylsulfanyl)piperidine is a piperidine derivative featuring a propan-2-ylsulfanyl (isopropylthio) group at the 4-position of the piperidine ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to oxygenated analogs (e.g., ethers or hydroxyl groups) due to the sulfur atom’s polarizability and reduced hydrogen-bonding capacity.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

4-propan-2-ylsulfanylpiperidine

InChI

InChI=1S/C8H17NS/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DDFLPQUWAAQVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylsulfanyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with propan-2-ylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(Propan-2-ylsulfanyl)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can further optimize the reaction conditions, allowing for large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylsulfanyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

4-(Propan-2-ylsulfanyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based therapeutics.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Electronic Effects

The propan-2-ylsulfanyl group distinguishes 4-(Propan-2-ylsulfanyl)piperidine from other piperidine derivatives. Key comparisons include:

Compound Name Substituent at 4-Position Key Properties Biological Relevance
4-(Propan-2-ylsulfanyl)piperidine Isopropylthio (S-CH(CH₃)₂) High lipophilicity (logP ~2.5–3.0*), moderate steric bulk Potential CNS activity (inferred)
4-[4-(Propan-2-yl)phenyl]piperidine Isopropylphenyl (C₆H₄-CH(CH₃)₂) Higher steric bulk, logP ~3.5–4.0 Unclear; structural analog
4-(4-Fluorophenyl)-4-hydroxypiperidine Fluorophenyl and hydroxyl Polar hydroxyl group reduces logP (~1.5–2.0), hydrogen-bonding capability Antipsychotic candidates
4-Morpholinylphenyl benzamide Morpholine (O-containing) Lower lipophilicity (logP ~1.8), oxygen enhances H-bonding EP2 receptor potentiation

*Estimated based on substituent contributions.

Key Insights :

  • In contrast, oxygen-containing analogs (e.g., morpholine) exhibit reduced lipophilicity but superior receptor-binding efficiency in certain contexts (e.g., EP2 receptor modulation) .
Physicochemical and Metabolic Properties
  • Metabolic Stability : Thioethers are generally more stable than esters or thioesters, suggesting 4-(Propan-2-ylsulfanyl)piperidine may exhibit longer half-lives than oxygenated analogs .

Biological Activity

4-(Propan-2-ylsulfanyl)piperidine, a member of the piperidine class of compounds, has garnered attention due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

4-(Propan-2-ylsulfanyl)piperidine is characterized by the presence of a propan-2-ylsulfanyl group attached to the piperidine ring. This structural feature may enhance its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

The biological activity of 4-(Propan-2-ylsulfanyl)piperidine is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems, potentially affecting mood, cognition, and other physiological processes. The exact mechanism of action for this specific compound remains to be fully elucidated, but it likely involves:

  • Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine, serotonin).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Biological Activity Overview

Research has indicated various biological activities associated with 4-(Propan-2-ylsulfanyl)piperidine:

  • Antiviral Activity : Some studies have explored the potential of piperidine derivatives in inhibiting viral replication. For instance, analogues have shown activity against human coronaviruses, suggesting that structural modifications can lead to enhanced antiviral properties .
  • Anticancer Properties : Compounds with similar scaffolds have been evaluated for their antiproliferative effects on cancer cell lines. Preliminary data suggest that modifications in the piperidine structure can lead to significant cytotoxicity against various cancer types .
  • Neuropharmacological Effects : The influence on central nervous system receptors indicates potential applications in treating neurological disorders. Piperidine derivatives are often investigated for their effects on anxiety and depression models.

Research Findings and Case Studies

Several studies have highlighted the biological activities of piperidine derivatives, including 4-(Propan-2-ylsulfanyl)piperidine:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of human coronavirus replication
AnticancerCytotoxic effects on colorectal cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems

Case Study: Antiviral Activity

A study evaluating a series of 1,4-trisubstituted piperidines demonstrated that certain analogues exhibited micromolar activity against human coronaviruses. Although 4-(Propan-2-ylsulfanyl)piperidine was not directly tested, its structural similarity suggests potential efficacy against viral targets .

Case Study: Anticancer Activity

In another investigation, piperidine derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. The results indicated that specific modifications could enhance cytotoxicity, warranting further exploration into the structure-activity relationship (SAR) of these compounds .

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